1-(5-Methoxy-2-methylphenyl)ethanone
Description
1-(5-Methoxy-2-methylphenyl)ethanone is an aromatic ketone with a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the benzene ring.
Properties
CAS No. |
110743-57-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12-3)6-10(7)8(2)11/h4-6H,1-3H3 |
InChI Key |
GTDORSWMHIIHPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
Synonyms |
Ethanone, 1-(5-methoxy-2-methylphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent patterns:
Key Observations:
- Substituent Position and Bioactivity: Hydroxyl (-OH) groups enhance hydrogen bonding, critical for enzyme inhibition. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone exhibits α-glucosidase inhibitory activity (binding energy: -0.87 to -0.92 kcal/mol) due to hydrogen bonding with catalytic residues . Methoxy (-OCH₃) groups at the 5-position (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like 1-(2-methoxy-4-methylphenyl)ethanone .
- Antimicrobial Activity: Schiff base derivatives of ethanone analogs (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate activity against E. coli and Salmonella Typhi (MIC: 25–50 µg/mL), suggesting that electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency . The methyl group in this compound, being electron-donating, may reduce such activity.
Physicochemical Properties
- Lipophilicity and Solubility: Methoxy and methyl groups increase logP values compared to hydroxylated analogs. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone (logP ~1.5) is less lipophilic than this compound (estimated logP ~2.2), impacting bioavailability .
- Thermal Stability: Methyl-substituted ethanones (e.g., 1-(3,4-dimethylphenyl)ethanone) exhibit higher thermal stability due to reduced steric strain compared to ortho-substituted analogs .
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